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Compound of Interest

Compound Name: Atto 565 NHS ester

cat. No.: B15136079

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 565 NHS ester is a high-performance fluorescent dye belonging to the rhodamine family,
recognized for its exceptional brightness, photostability, and high fluorescence quantum yield.
[1][2] These characteristics make it an ideal candidate for labeling proteins and other
biomolecules for a variety of fluorescence-based applications, including flow cytometry,
fluorescence microscopy, and super-resolution imaging techniques like STED.[1][2] This
document provides a comprehensive guide to utilizing Atto 565 NHS ester for the specific
application of labeling intracellular proteins. It includes detailed protocols for antibody
conjugation, cell preparation, and intracellular staining, along with data presentation and
troubleshooting advice to assist researchers in achieving optimal results.

Properties of Atto 565 NHS Ester

Atto 565 is characterized by its strong absorption and emission in the orange-red region of the
spectrum, making it compatible with common laser lines and filter sets. Its key optical and
chemical properties are summarized in the table below.
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Property Value Reference
Excitation Maximum (Aex) 564 nm [2]
Emission Maximum (Aem) 590 nm [2]
Molar Extinction Coefficient 1.2x10°M1cm? [2]

Fluorescence Quantum Yield

(n)

~90%

[1]

Recommended Excitation

Range

545 - 575 nm

[2]

Reactive Group

N-Hydroxysuccinimide (NHS)
Ester

[3]

Reactivity

Primary amines (e.g., lysine

residues on proteins)

[3]

Solubility

Polar organic solvents (e.g.,
DMSO, DMF)

[4]

Experimental Protocols
Part 1: Conjugation of Atto 565 NHS Ester to Antibodies

This protocol outlines the steps for covalently labeling an antibody with Atto 565 NHS ester.

The NHS ester reacts with primary amine groups on the antibody, primarily the e-amino groups

of lysine residues, to form a stable amide bond.[3]

Materials:

Antibody of interest (free of amine-containing buffers like Tris)

Atto 565 NHS ester

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[5]
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 Purification column (e.g., Sephadex G-25)[5]
¢ Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:

e Antibody Preparation:

o Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 1-5 mg/mL.
[5] Ensure the buffer is free of any amine-containing substances.[5]

o Atto 565 NHS Ester Stock Solution Preparation:

o Immediately before use, dissolve the Atto 565 NHS ester in anhydrous DMSO or DMF to
a concentration of 1-2 mg/mL.[2]

o Labeling Reaction:

o The optimal molar ratio of dye to antibody can vary and should be determined empirically.
A starting point of a 2 to 10-fold molar excess of Atto 565 NHS ester to the antibody is
recommended.[2][6]

o While gently vortexing, add the calculated volume of the Atto 565 NHS ester stock
solution to the antibody solution.

o Incubate the reaction for 1 hour at room temperature, protected from light.[7] For Atto 565
NHS ester, an incubation time of up to 18 hours at ambient temperature may be
necessary for the reaction to be completed.[5]

 Purification of the Conjugate:

o Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with PBS.[5]

o The first colored band to elute is the antibody-dye conjugate.[8]

o Determination of Degree of Labeling (DOL):
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o The DOL, which is the average number of dye molecules per antibody, can be calculated
using the following formula: DOL = (A_max * € _protein) / ( (A_280 - (A_max * CF_280)) *

€ dye)

o Where:

M~1icm~1 for IgG)

A_max is the absorbance of the conjugate at 564 nm.

A 280 is the absorbance of the conjugate at 280 nm.

CF_280 = 0.12).[2]

Workflow for Antibody Conjugation

Preparation

Prepare Atto 565 NHS Ester
Stock Solution in DMSO/DMF

ﬁ Reaction

€_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000

€ _dye is the molar extinction coefficient of Atto 565 at 564 nm (120,000 M—1cm™1).

CF_280 is the correction factor for the dye's absorbance at 280 nm (for Atto 565,

Purification & Analysis

Labeling Buffer (pH 8.3-9.0)

Mix Antibody and ~ Incubate for 1-18h Purify Conjugate via ~ Determine Degree
Dye Solutions at Room Temperature Gel Filtration of Labeling (DOL)
Prepare Antibody in f

Click to download full resolution via product page

Caption: Workflow for conjugating Atto 565 NHS ester to an antibody.

Part 2: Intracellular Staining Protocol
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This protocol describes the general steps for fixing, permeabilizing, and staining cells with an
Atto 565-conjugated antibody to visualize intracellular proteins. The choice of permeabilization
agent may need to be optimized depending on the target protein's location (cytoplasmic vs.
nuclear) and the cell type.

Materials:

Cells of interest

e Atto 565-conjugated antibody
o Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

o Permeabilization Buffer (choose one, optimization may be required):

[e]

0.1-0.5% Saponin in PBS

[e]

0.1-0.2% Tween-20 in PBS[9]

0.1-0.3% Triton X-100 in PBS

o

[¢]

Digitonin (concentration to be optimized)
» Wash Buffer: PBS

» Staining Buffer: PBS with 1% BSA
Procedure:

e Cell Preparation:

o Harvest cells and wash them with PBS. For adherent cells, detach them using a gentle
method.

o Fixation:

o Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room
temperature.[10]
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Washing:

o Wash the cells twice with PBS to remove the fixation buffer.

Permeabilization and Staining:

o Resuspend the fixed cells in the chosen Permeabilization Buffer containing the Atto 565-
conjugated antibody at its optimal dilution.

o Incubate for 30-60 minutes at room temperature, protected from light.[11]

Washing:

o Wash the cells two to three times with Wash Buffer. If using saponin, include it in the wash
buffers as its effects are reversible.[10]

Imaging:

o Resuspend the cells in an appropriate buffer for analysis by flow cytometry or mount them
on slides for fluorescence microscopy.

Comparison of Common Permeabilization Agents
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BENGHE

e . . Target
Permeabilizati Mechanism of Recommended .
. ) Location Notes
on Agent Action Concentration .
Suitability
) Reversible; must
Forms pores in ]
be present in
the plasma
. i subsequent
Saponin membrane by 0.1-0.5% Cytoplasmic
) ) i wash and
interacting with o
staining buffers.
cholesterol.
[10]
Non-ionic
detergent that Can be effective
Tween-20 creates pores in 0.1-0.2% Cytoplasmic for cytoplasmic
the cell antigens.[9]
membrane.
Strong non-ionic )
Cytoplasmic, )
] detergent that May disrupt
Triton X-100 - 0.1-0.3% Nuclear, )
solubilizes some epitopes.
Organellar
membranes.
Can selectively
permeabilize the
Forms pores in plasma
o membranes with Varies (titration ) membrane while
Digitonin ] ] Cytoplasmic )
high cholesterol required) leaving
content. organellar
membranes
intact.
Workflow for Intracellular Staining
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Fix Cells with 4% PFA

'

Wash with PBS

Permeabilize and Stain with
Atto 565-Antibody Conjugate

i

Wash to Remove
Unbound Antibody

'

Analyze via Flow Cytometry
or Microscopy
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Caption: General workflow for intracellular protein staining.

Troubleshooting
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Problem

Possible Cause

Suggested
. Reference
Solution

Weak or No Signal

Antibody

concentration too low.

Titrate the antibody to
determine the optimal [12]

concentration.

Inefficient

permeabilization.

Optimize the
permeabilization
agent and incubation
time. Try a stronger
detergent if targeting
nuclear or organellar

proteins.

[12]

Photobleaching.

Use an anti-fade

mounting medium for
microscopy. Minimize
light exposure during

staining and imaging.

[13]

Low target protein

expression.

Ensure the target
protein is expressed in
the chosen cell
line/tissue. Use a

positive control.

[12]

Antibody .
) ) Reduce the antibody
High Background concentration too ) [13]
_ concentration.
high.
Increase the number
Inadequate washing. and duration of wash [13]
steps.
Include a blocking
Non-specific antibody step with serum or [13]
binding. BSA before adding the
primary antibody.
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Use a viability dye to

exclude dead cells
Presence of dead from the analysis, as (1]
cells. they can non-

specifically bind

antibodies.

Conclusion

Atto 565 NHS ester is a powerful tool for labeling intracellular proteins for fluorescence-based
analysis. Its superior photophysical properties ensure bright and stable signals, enabling high-
quality imaging and flow cytometry data. By following the detailed protocols for antibody
conjugation and intracellular staining provided in this guide, and by carefully optimizing
experimental conditions, researchers can effectively utilize Atto 565 to visualize and quantify
intracellular targets, thereby advancing their research in cellular biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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